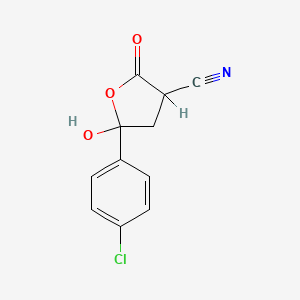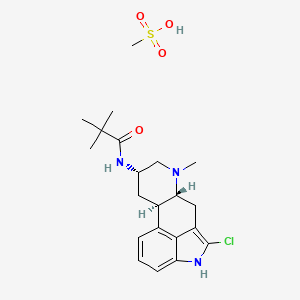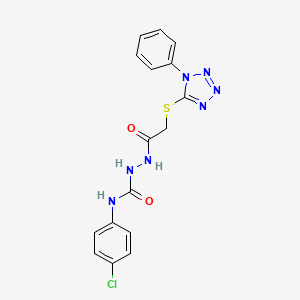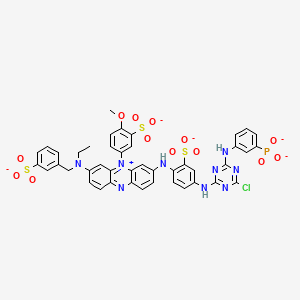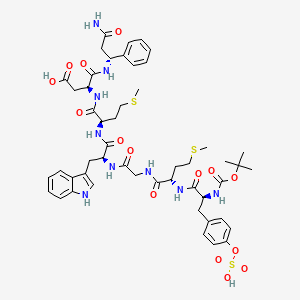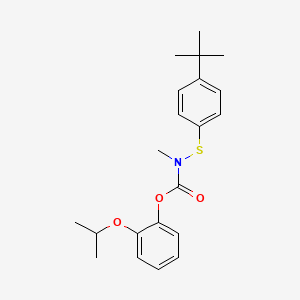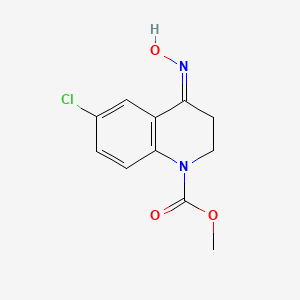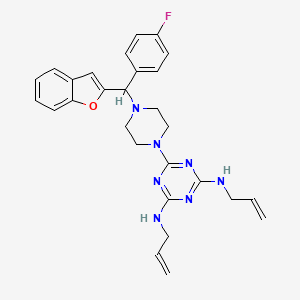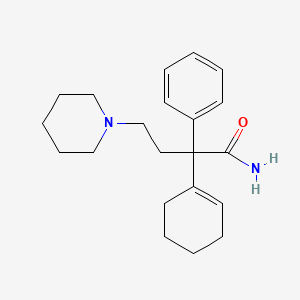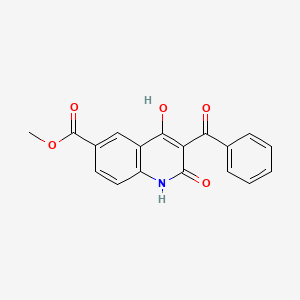
Methyl 3-benzoyl-1,2-dihydro-4-hydroxy-2-oxo-6-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-benzoyl-4-hydroxy-2-quinolone-6-carboxylate is a quinolone derivative known for its interesting pharmaceutical and biological activities. Quinolones are a class of compounds that have been extensively studied due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-benzoyl-4-hydroxy-2-quinolone-6-carboxylate typically involves the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with appropriate reagents under controlled conditions. One common method involves the use of hydroxylamine or hydroxylamine hydrochloride in ethylene glycol, which affords regioisomeric oxazoloquinolones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反应分析
Types of Reactions
Methyl 3-benzoyl-4-hydroxy-2-quinolone-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.
科学研究应用
Methyl 3-benzoyl-4-hydroxy-2-quinolone-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinolone derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer activities and potential use in drug development.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties
作用机制
The mechanism of action of Methyl 3-benzoyl-4-hydroxy-2-quinolone-6-carboxylate involves its interaction with various molecular targets. In antibacterial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication. In anticancer research, it may induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress .
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolone: Known for its antibacterial and antifungal activities.
3-Benzoyl-4-hydroxyquinolin-2(1H)-one: Similar structure with potential anticancer properties.
2,4-Dihydroxyquinoline: Exhibits antibacterial properties and is produced by various bacterial species
Uniqueness
Methyl 3-benzoyl-4-hydroxy-2-quinolone-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoyl group and a carboxylate ester makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .
属性
CAS 编号 |
90181-96-7 |
|---|---|
分子式 |
C18H13NO5 |
分子量 |
323.3 g/mol |
IUPAC 名称 |
methyl 3-benzoyl-4-hydroxy-2-oxo-1H-quinoline-6-carboxylate |
InChI |
InChI=1S/C18H13NO5/c1-24-18(23)11-7-8-13-12(9-11)16(21)14(17(22)19-13)15(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,19,21,22) |
InChI 键 |
QMJIZUQYOGVNPE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)C(=C2O)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


